1-Chloro-7-hydroxyisoquinoline-3-carboxylicacid
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Overview
Description
1-Chloro-7-hydroxyisoquinoline-3-carboxylic acid is a heterocyclic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocycles that are structurally related to quinolines. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-7-hydroxyisoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of substituted anilines with β-ketoesters, followed by chlorination and hydroxylation reactions . The Pomeranz-Fritsch reaction is another method that uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves catalytic processes. For example, palladium-catalyzed coupling reactions and copper-catalyzed cyclizations are used to produce isoquinolines in high yields and purity . These methods are efficient and environmentally friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-7-hydroxyisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into dihydroisoquinolines.
Substitution: Halogenation, nitration, and sulfonation reactions are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroisoquinolines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
1-Chloro-7-hydroxyisoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antibacterial and antifungal properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-7-hydroxyisoquinoline-3-carboxylic acid involves its interaction with bacterial enzymes. The compound targets bacterial DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to cell death . This mechanism is similar to that of fluoroquinolones, which are well-known antibiotics .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structurally related compound with a benzene ring fused to a pyridine ring.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom.
Fluoroquinolones: A class of antibiotics that share a similar mechanism of action.
Uniqueness
1-Chloro-7-hydroxyisoquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorination and hydroxylation make it particularly effective in targeting bacterial enzymes, setting it apart from other isoquinoline derivatives .
Properties
Molecular Formula |
C10H6ClNO3 |
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Molecular Weight |
223.61 g/mol |
IUPAC Name |
1-chloro-7-hydroxyisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO3/c11-9-7-4-6(13)2-1-5(7)3-8(12-9)10(14)15/h1-4,13H,(H,14,15) |
InChI Key |
QPSQGWDXNYIAED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C(N=C(C=C21)C(=O)O)Cl)O |
Origin of Product |
United States |
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